molecular formula C11H9N3OS B2392203 N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide CAS No. 2411292-11-8

N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide

Cat. No. B2392203
CAS RN: 2411292-11-8
M. Wt: 231.27
InChI Key: LHWOAAMTRDLDNJ-UHFFFAOYSA-N
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Description

“N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide” is a complex organic compound that contains a thiazolo[4,5-c]pyridine core. Thiazolo[4,5-c]pyridine is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride .


Chemical Reactions Analysis

The chemical reactivity of “N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide” would be influenced by the functional groups present in the molecule. The amide group might undergo hydrolysis, and the alkyne group might participate in addition reactions. The thiazolo[4,5-c]pyridine core could also undergo various substitution reactions .

Mechanism of Action

While the specific mechanism of action for “N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide” is not known, similar thiazolo[3,2-a]pyridines have shown notable bioactivities including antibacterial, antifungal, and anticancer activities . They have been found to act as inhibitors for various enzymes and receptors.

properties

IUPAC Name

N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-2-3-10(15)13-7-11-14-8-6-12-5-4-9(8)16-11/h4-6H,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWOAAMTRDLDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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